Danmelittoside

Descripción general

Descripción

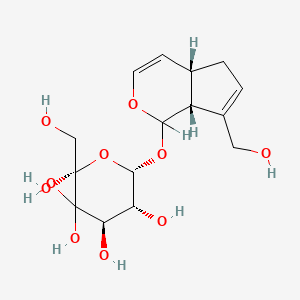

Danmelittoside is a type of compound known as an iridoid . It is derived from the herbs of Rehmannia glutinosa . The molecular formula of Danmelittoside is C15H22O10 .

Molecular Structure Analysis

The molecular structure of Danmelittoside consists of 15 carbon atoms, 22 hydrogen atoms, and 10 oxygen atoms . The molecular weight is 362.33 g/mol . More detailed structural analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Danmelittoside is a powder . It has a molecular weight of 362.33 g/mol . It is soluble in DMSO, Pyridine, Methanol, and Ethanol . The compound should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Aplicaciones Científicas De Investigación

Monomelittoside, also known as Danmelittoside, is a compound with several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:

Biodegradable Material Applications

Danmelittoside has been noted for its use in biodegradable materials, which are crucial for various industries. These materials can serve as:

Medical Research Applications

As a flavonoid glycoside extracted from the venom of the Chinese honeybee, Monomelittoside exhibits several medicinal properties:

- Anti-diabetic : The compound’s potential to treat diabetes makes it a subject of interest in metabolic disorder research .

Cosmetic Industry Applications

Monoterpenes and their derivatives, like Monomelittoside, are often used as additives in cosmetics due to their aromatic properties and potential skin benefits .

Mecanismo De Acción

Target of Action

Monomelittoside, also known as Danmelittoside, is a type of monoterpene . Monoterpenes are known to have cytotoxic activity in a wide variety of tumor cell lines . .

Mode of Action

Monoterpenes, including Monomelittoside, appear to exert their effect by inducing apoptosis caused by oxidative stress . This means they interact with their targets, likely cancer cells, and induce programmed cell death. This is a key mechanism in controlling the growth and spread of cancer cells.

Biochemical Pathways

Monoterpenes are synthesized from geranyl diphosphate (GDP) or its cis isomer neryl diphosphate . The classical pathway for monoterpene biosynthesis involves a member of the terpene synthase class of enzymes that converts its prenyl diphosphate substrate into a series of structurally related olefinic or alcohol products through an electrophilic reaction mechanism . This process may be accompanied by hydride shifts, Wagner-Meerwein rearrangements, and other modifications to the carbon skeleton .

Pharmacokinetics

It is generally recognized that a drug-like molecule should satisfy lipinski’s rule and show a balance between lipophilicity and hydrophilicity

Result of Action

The primary result of Monomelittoside’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the growth and spread of these cells, which is beneficial in the treatment of cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of monoterpenes . Factors such as light, temperature, carbon dioxide (CO2), ozone (O3), soil moisture, and nutrient availability are known to influence monoterpene emissions rates

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c16-4-6-3-8(18)15(22)1-2-23-13(9(6)15)25-14-12(21)11(20)10(19)7(5-17)24-14/h1-3,7-14,16-22H,4-5H2/t7-,8-,9+,10-,11+,12-,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHRUHMGDQLMBZ-KRWIWSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1(C(C=C2CO)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monomelittoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)

![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)